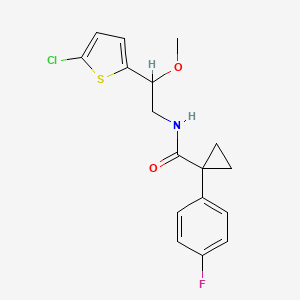

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclopropane-containing compounds often involves multi-step reactions, including nucleophilic substitution and ester hydrolysis, to achieve the desired structure. For example, Zhou et al. (2021) detailed a high-yield method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, starting from commercially available precursors through a series of nucleophilic substitutions and ester hydrolysis steps, achieving a total yield of 48.8% (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of similar cyclopropanecarboxamide derivatives has been elucidated using techniques like 1H NMR and X-ray diffraction. Özer et al. (2009) synthesized and characterized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, determining the structure through elemental analyses, IR, 1H-NMR spectroscopy, and single-crystal X-ray diffraction, revealing detailed molecular conformations (Özer et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of cyclopropanecarboxamide derivatives involves interactions that can be influenced by substituents on the cyclopropane ring and the nature of the carboxamide linkage. For example, the presence of a fluorine atom can significantly affect the molecule's reactivity and binding affinity to biological targets, as seen in studies involving fluorinated cyclopropane derivatives for potential therapeutic applications (Banala et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and thermal stability, of cyclopropanecarboxamide derivatives can vary widely depending on the substituents. Polyamides derived from related structures have shown good solubility in organic solvents and exhibited thermal stability up to 440°C (Gutch et al., 2003).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for understanding the behavior of cyclopropanecarboxamide derivatives in chemical syntheses and biological systems. The introduction of fluorine atoms can notably alter these properties, influencing the compound's overall reactivity and potential as a ligand for biological receptors (Banala et al., 2011).

Scientific Research Applications

Synthesis and Chemical Characterization

Synthesis Techniques

A pivotal aspect of research on this compound involves its synthesis and characterization. Techniques such as nucleophilic substitution reactions and ester hydrolysis have been established for the synthesis of related cyclopropanecarboxamide derivatives, offering a foundation for synthesizing N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide with high yields (Zhou et al., 2021).

Chemical Properties and Stability

Research on similar compounds highlights the investigation of their chemical properties, including thermal stability and solubility in organic solvents. Understanding these properties is crucial for applications in pharmaceutical formulations and material science (Sun et al., 2016).

Pharmacological Applications

Receptor Binding Studies

Compounds with similar structures have been evaluated for their binding affinity to biological receptors, such as serotonin 5-HT1A receptors. These studies are fundamental in the development of new therapeutics for neuropsychiatric disorders (García et al., 2014).

Antiproliferative Activity

Some derivatives have shown significant inhibitory activity against cancer cell lines, suggesting the potential of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide in cancer research and therapy (Lu et al., 2021).

Material Science and Engineering

Electroactive Polyamides

The integration of electroactive units within polymers, akin to the structural features of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, has been explored for developing materials with reversible electrochromic and electrofluorescent properties. These materials are promising for applications in smart windows and displays (Sun et al., 2016).

properties

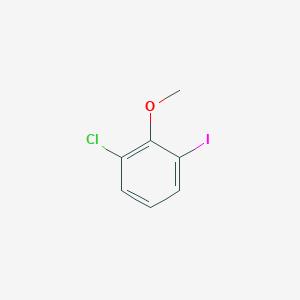

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO2S/c1-22-13(14-6-7-15(18)23-14)10-20-16(21)17(8-9-17)11-2-4-12(19)5-3-11/h2-7,13H,8-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGQPXCZCRIZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2485125.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2485128.png)

![[2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2485129.png)

![5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2485133.png)

![1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2485134.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2485138.png)

![2-Thiophenecarboxamide, 5-[6-[(1-methyl-4-piperidinyl)oxy]-1H-benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B2485145.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2485148.png)